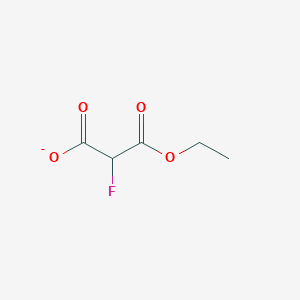

Propanedioic acid, fluoro-, monoethyl ester

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propanedioic acid, fluoro-, monoethyl ester can be synthesized through the esterification of propanedioic acid (malonic acid) with ethanol in the presence of a fluorinating agent. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate followed by fluorination and esterification. This method is preferred due to its efficiency and scalability .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 2-fluoromalonate undergoes hydrolysis under acidic or basic conditions to yield fluoromalonic acid or its salts. A study using tert-butylamine (t-BuNH₂) in methanol/water demonstrated efficient monohydrolysis of dialkyl malonates, with LiBr accelerating the reaction .

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | t-BuNH₂, MeOH/H₂O, 25°C, 37h | Fluoromalonic acid | >95% | |

| Acidic hydrolysis | HCl (conc.), ether extraction | Fluoromalonic acid | 48% |

Steric effects influence reaction rates, with tert-butyl esters being slower to hydrolyze .

Transesterification

The ethyl ester group undergoes transesterification with alcohols in the presence of strong bases like potassium tert-butoxide (KOtBu). For example, reacting with tert-butanol produces mono-tert-butyl fluoromalonate .

Example Protocol:

-

Substrate: Ethyl 2-fluoromalonate

-

Reagent: KOtBu, tert-butanol, 83°C, 16.5h

-

Product: Mono-tert-butyl fluoromalonate

Nucleophilic Substitution

The fluorine atom participates in nucleophilic substitution reactions. For instance, treatment with sodium hydroxide (NaOH) replaces fluorine with hydroxyl groups, forming ethyl hydroxymalonate .

Key Reactions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaOH | Aqueous, reflux | Ethyl hydroxymalonate | Competing hydrolysis | |

| KOtBu/DMF | Room temperature | Alkyl-substituted malonates | Enolate intermediates |

Radical-mediated halogenation using Barton esters (e.g., N-acyloxy-2-pyridinethione) enables decarboxylative fluorination or chlorination .

Oxidation

Ethyl 2-fluoromalonate oxidizes to fluoromalonic acid using agents like KMnO₄ or CrO₃ .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to fluoropropanediol, while Grignard reagents yield fluorinated alcohols or ketones .

Representative Data:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Fluoromalonic acid | 68% | |

| Reduction | LiAlH₄, ether | 2-Fluoropropane-1,3-diol | 55% |

Decarboxylation

Under thermal or radical conditions, ethyl 2-fluoromalonate undergoes decarboxylation to form fluoroacetic acid derivatives. Barton ester intermediates facilitate chain propagation with halogen donors (e.g., CCl₄) .

Mechanistic Pathway:

-

Homolytic cleavage of N-acyloxy-2-pyridinethione generates acyloxy radicals.

-

Decarboxylation produces fluorinated alkyl radicals.

-

Halogen abstraction yields fluoroalkyl halides (e.g., CF₃Cl) .

Toxicity and Stability

Fluoromalonic acid and its esters exhibit toxicity, likely due to metabolic interference (e.g., citrate cycle inhibition) . Storage under anhydrous conditions is critical to prevent hydrolysis.

Applications De Recherche Scientifique

Organic Synthesis

Fluorinated Building Blocks

Fluorinated compounds are essential in organic synthesis due to their unique chemical properties. Ethyl 2-fluoromalonate serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions such as nucleophilic substitutions and carbon-carbon bond formations makes it valuable in constructing fluorinated derivatives.

Synthesis Techniques

Recent advancements have demonstrated methods for synthesizing ethyl 2-fluoromalonate using continuous flow microreactors and fluorination techniques. For example, the fluorination of diethyl malonate with elemental fluorine has been explored, yielding high selectivity for mono- and difluorinated products .

Pharmaceutical Applications

Drug Development

The incorporation of fluorine into drug molecules can enhance their pharmacological properties, such as metabolic stability and bioavailability. Ethyl 2-fluoromalonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory drugs and other therapeutics.

Case Study: Anti-Inflammatory Compounds

Research indicates that fluoroaliphatic compounds, including ethyl 2-fluoromalonate derivatives, are being developed into anti-inflammatory agents. The structural modifications introduced by fluorine can significantly affect the activity and selectivity of these drugs .

Agrochemical Applications

Pesticide Synthesis

Ethyl 2-fluoromalonate is also employed in the synthesis of agrochemicals, particularly insecticides. Its derivatives serve as precursors for producing indanonecarboxylic acid esters, which have demonstrated efficacy as synthetic intermediates for insecticides .

Case Study: Insecticides

A notable application involves the use of ethyl 2-fluoromalonate in developing halogenated indanone derivatives that are effective against a range of pests. The unique properties imparted by the fluorine atom enhance the biological activity of these compounds .

Toxicological Considerations

While ethyl 2-fluoromalonate shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that fluorinated malonic acids can exhibit toxicity, necessitating careful evaluation during their use in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Compound | Key Properties | Example Use Case |

|---|---|---|---|

| Organic Synthesis | Ethyl 2-Fluoromalonate | Versatile building block | Synthesis of fluorinated derivatives |

| Pharmaceuticals | Ethyl 2-Fluoromalonate | Enhanced metabolic stability | Development of anti-inflammatory drugs |

| Agrochemicals | Ethyl 2-Fluoromalonate | Effective against pests | Precursor for insecticide synthesis |

Mécanisme D'action

The mechanism of action of propanedioic acid, fluoro-, monoethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Malonic acid: The parent compound of propanedioic acid, fluoro-, monoethyl ester.

Diethyl malonate: A diester derivative of malonic acid.

Dimethyl malonate: Another diester derivative of malonic acid.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biochemical applications .

Activité Biologique

Propanedioic acid, fluoro-, monoethyl ester, commonly referred to as ethyl fluoroacetate, is a synthetic compound derived from malonic acid. This compound has garnered attention in various fields of research due to its unique biological activities and potential applications. This article delves into the biological activity of ethyl fluoroacetate, highlighting its mechanisms, pharmacokinetics, and research findings.

Overview of this compound

Ethyl fluoroacetate is characterized by the presence of a fluorine atom in its structure, which significantly influences its chemical behavior and biological interactions. The compound is primarily utilized as a building block in organic synthesis and has been investigated for its potential therapeutic properties.

The biological activity of ethyl fluoroacetate can be attributed to several mechanisms:

- Enzyme Interaction : Ethyl fluoroacetate interacts with various enzymes, potentially acting as an inhibitor or activator. This interaction can lead to alterations in metabolic pathways.

- Molecular Binding : The compound may bind to specific biomolecules, influencing gene expression and cellular signaling pathways.

- Oxidation and Reduction Reactions : Ethyl fluoroacetate undergoes both oxidation (yielding fluoromalonic acid) and reduction (producing fluoroethanol), which can affect its biological activity and stability in biological systems.

Pharmacokinetics

The pharmacokinetic profile of ethyl fluoroacetate indicates that it is absorbed rapidly upon administration. Its metabolism involves enzymatic conversion to active metabolites that exhibit varying degrees of biological activity. Studies suggest that the compound can be distributed widely throughout the body, affecting multiple organ systems.

1. Antimicrobial Activity

Research has indicated that ethyl fluoroacetate possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

2. Cytotoxicity

Ethyl fluoroacetate exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, suggesting potential applications in cancer treatment .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.7 | Cytotoxicity |

| DU145 | 0.15 | Apoptosis induction |

3. Neurotoxicity

While ethyl fluoroacetate shows promise as an anticancer agent, it also raises concerns regarding neurotoxicity. Studies have reported that exposure to high concentrations can lead to neuronal damage, indicating a need for caution in therapeutic applications .

Case Study 1: Anticancer Effects

A study conducted on HeLa cells revealed that treatment with ethyl fluoroacetate resulted in significant cell death at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, making it a subject of interest for cancer research .

Case Study 2: Enzyme Inhibition

In another investigation, ethyl fluoroacetate was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results indicated a moderate inhibitory effect, suggesting potential implications for Alzheimer's disease treatment .

Propriétés

IUPAC Name |

3-ethoxy-2-fluoro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUWFBTQONAMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597662 | |

| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100701-49-3 | |

| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.